molecular formula C9H17N B12110990 1-Cyclobutyl-N-(cyclopropylmethyl)methanamine CAS No. 898911-73-4

1-Cyclobutyl-N-(cyclopropylmethyl)methanamine

Cat. No.: B12110990
CAS No.: 898911-73-4
M. Wt: 139.24 g/mol
InChI Key: JXXBNDVAWWXOIG-UHFFFAOYSA-N
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Description

1-Cyclobutyl-N-(cyclopropylmethyl)methanamine is an organic compound with the molecular formula C9H17N It is characterized by a cyclobutyl group attached to a methanamine moiety, which is further substituted with a cyclopropylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-N-(cyclopropylmethyl)methanamine typically involves the reaction of cyclobutylamine with cyclopropylmethyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of cyclobutylamine attacks the electrophilic carbon of cyclopropylmethyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced purification techniques such as distillation or recrystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutyl-N-(cyclopropylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into secondary or tertiary amines.

    Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of amides or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

1-Cyclobutyl-N-(cyclopropylmethyl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-N-(cyclopropylmethyl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(Phenoxymethyl)cyclopropylmethanamine
  • 1-(4-Chlorophenyl)cyclopropylmethanamine
  • 1-(4-Fluorobenzyl)cyclobutylmethanamine

Uniqueness: 1-Cyclobutyl-N-(cyclopropylmethyl)methanamine stands out due to its unique combination of cyclobutyl and cyclopropylmethyl groups. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

898911-73-4

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

1-cyclobutyl-N-(cyclopropylmethyl)methanamine

InChI

InChI=1S/C9H17N/c1-2-8(3-1)6-10-7-9-4-5-9/h8-10H,1-7H2

InChI Key

JXXBNDVAWWXOIG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CNCC2CC2

Origin of Product

United States

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